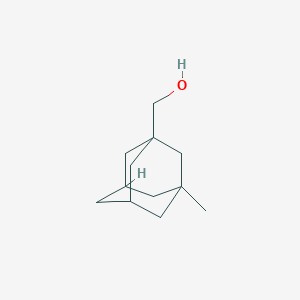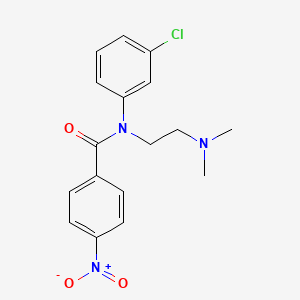
2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(piridin-4-il)-2,2-difluoroetan-1-ol es un compuesto orgánico caracterizado por la presencia de un anillo de piridina sustituido con un grupo difluoroetanol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(piridin-4-il)-2,2-difluoroetan-1-ol típicamente involucra la reacción de derivados de piridina con difluoroetanol. Un método común incluye la reacción de sustitución nucleofílica donde un derivado de piridina reacciona con un derivado de difluoroetanol en condiciones básicas . Las condiciones de reacción a menudo requieren un solvente como el dimetilsulfóxido (DMSO) y una base como el carbonato de potasio (K2CO3) para facilitar la reacción .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener 1-(piridin-4-il)-2,2-difluoroetan-1-ol de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(piridin-4-il)-2,2-difluoroetan-1-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El compuesto puede reducirse para formar diferentes derivados de alcohol.
Sustitución: El grupo difluoro puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se utilizan comúnmente.
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios alcoholes, cetonas y derivados de piridina sustituidos, dependiendo de las condiciones de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
1-(piridin-4-il)-2,2-difluoroetan-1-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(piridin-4-il)-2,2-difluoroetan-1-ol implica su interacción con objetivos moleculares específicos. El grupo difluoroetanol puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su estructura y función. Además, el anillo de piridina puede participar en interacciones π-π con residuos aromáticos en proteínas, afectando su actividad .
Comparación Con Compuestos Similares
Compuestos similares
2,2-Difluoro-2-(pirimidin-4-il)etan-1-ol: Estructura similar pero con un anillo de pirimidina en lugar de piridina.
1-(piridin-4-il)etan-1-ona: Carece del grupo difluoro y tiene una cetona en lugar de un alcohol.
1-fenil-2-(piridin-2-il)etan-1-ol: Contiene un grupo fenilo además del anillo de piridina.
Unicidad
1-(piridin-4-il)-2,2-difluoroetan-1-ol es único debido a la presencia tanto de un grupo difluoroetanol como de un anillo de piridina, lo que le confiere propiedades químicas y reactividad distintas. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C7H7F2NO |
|---|---|
Peso molecular |
159.13 g/mol |
Nombre IUPAC |
2,2-difluoro-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,6-7,11H |
Clave InChI |
OSOBVVANSKWZSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
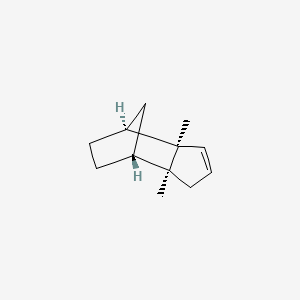
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)

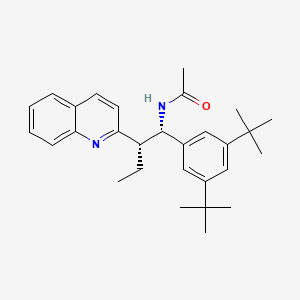


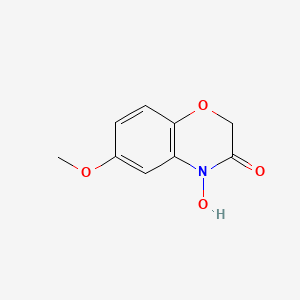
![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)

